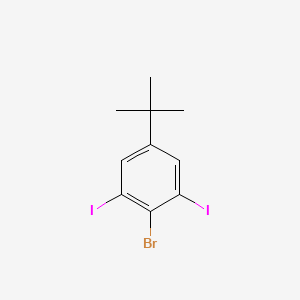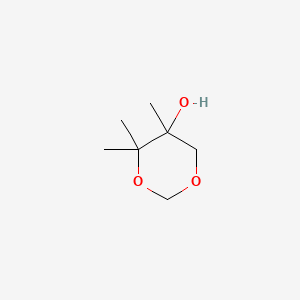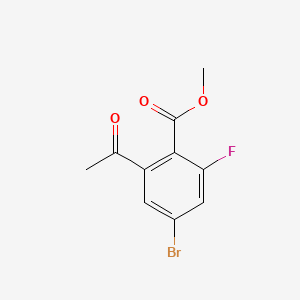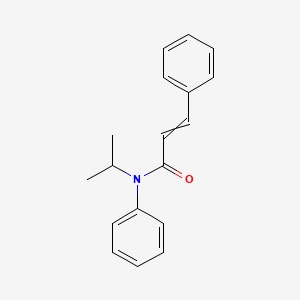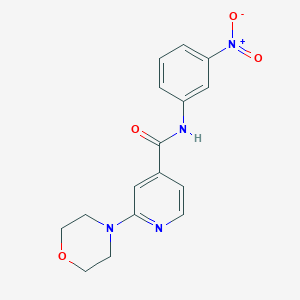
n-(3-Nitrophenyl)-2-morpholinopyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-(3-Nitrophenyl)-2-morpholinopyridine-4-carboxamide: is a complex organic compound that features a nitrophenyl group, a morpholine ring, and a pyridine carboxamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of n-(3-Nitrophenyl)-2-morpholinopyridine-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Morpholine Ring: This can be achieved through cyclization reactions involving ethylene oxide and ammonia.
Pyridine Carboxamide Formation: This involves the reaction of pyridine with carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing catalysts and high-throughput techniques to increase yield and efficiency. Specific details on industrial methods are proprietary and vary by manufacturer.
Analyse Chemischer Reaktionen
Types of Reactions
n-(3-Nitrophenyl)-2-morpholinopyridine-4-carboxamide can undergo several types of chemical reactions:
Oxidation: The nitro group can be reduced to an amine.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent but often involve halogenating agents or nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
n-(3-Nitrophenyl)-2-morpholinopyridine-4-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of n-(3-Nitrophenyl)-2-morpholinopyridine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the morpholine and pyridine rings can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
n-(3-Nitrophenyl)-2-morpholinopyridine-4-carboxamide: can be compared with other nitrophenyl derivatives and morpholine-containing compounds.
2,4,6-Trinitroaniline: Known for its potent antitumor activity.
Pyridazine and Pyridazinone Derivatives: These compounds exhibit a wide range of pharmacological activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
263400-91-5 |
|---|---|
Molekularformel |
C16H16N4O4 |
Molekulargewicht |
328.32 g/mol |
IUPAC-Name |
2-morpholin-4-yl-N-(3-nitrophenyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C16H16N4O4/c21-16(18-13-2-1-3-14(11-13)20(22)23)12-4-5-17-15(10-12)19-6-8-24-9-7-19/h1-5,10-11H,6-9H2,(H,18,21) |
InChI-Schlüssel |
OYIOOOKMUJLZMH-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=NC=CC(=C2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



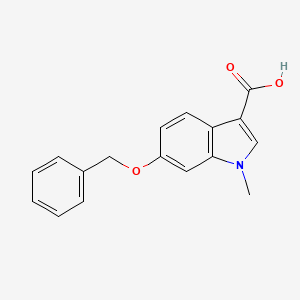
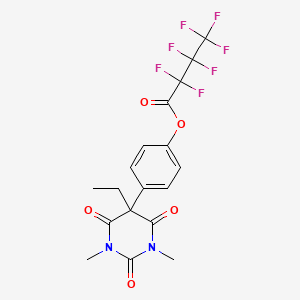
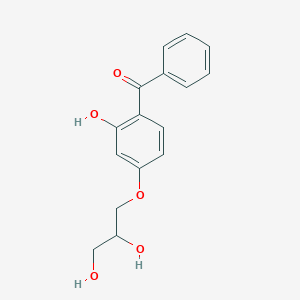
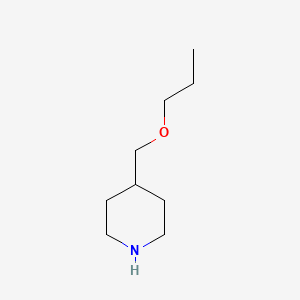
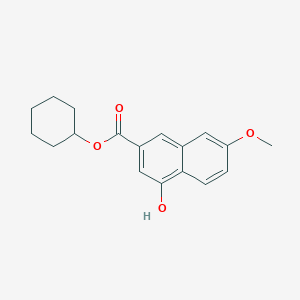
![Ethyl 1-phenethyl-1,6-dihydropyrrolo[2,3-c]pyrazole-5-carboxylate](/img/structure/B13933537.png)
